(3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid
Overview
Description
(3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid is a chiral compound with significant importance in organic chemistry. It features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals. The compound’s unique structure, which includes both an indole ring and a phenylpropionic acid group, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. One common approach is the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole ring . The specific conditions, such as the choice of acid and solvent, can vary, but methanesulfonic acid in methanol is often used .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes the formation of the indole ring followed by functionalization to introduce the phenylpropionic acid group. Advanced techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxindoles, indolines, and various substituted indoles, depending on the specific reagents and conditions used .
Scientific Research Applications
(3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It is a precursor in the synthesis of pharmaceuticals with potential therapeutic effects, including anticancer and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
3-Phenylpropionic acid: A simpler analog without the indole moiety.
Uniqueness
What sets (3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid apart is its chiral center and the combination of the indole and phenylpropionic acid groups. This unique structure allows it to interact with a broader range of biological targets and participate in more diverse chemical reactions compared to its simpler analogs .
Properties
IUPAC Name |
(3R)-3-(1-methylindol-3-yl)-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-19-12-16(14-9-5-6-10-17(14)19)15(11-18(20)21)13-7-3-2-4-8-13/h2-10,12,15H,11H2,1H3,(H,20,21)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWRQAZBQVTVJA-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CC(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)[C@H](CC(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355674 | |
Record name | (3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406920-67-0 | |
Record name | (3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 406920-67-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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